molecular formula C6H4N2S2 B7772081 2,2'-Bithiazole

2,2'-Bithiazole

Cat. No.: B7772081
M. Wt: 168.2 g/mol
InChI Key: SMSLWFZHCONMGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Bithiazole was first prepared by the Ullmann coupling of 2-bromothiazole using copper metal . The reaction involves the following steps:

    Starting Material: 2-bromothiazole

    Catalyst: Copper metal

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

While specific industrial production methods for 2,2’-Bithiazole are not well-documented, the Ullmann coupling reaction remains a fundamental approach. Industrial-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity, including the use of advanced catalysts and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bithiazole undergoes various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole rings to dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Dihydrothiazoles

    Substitution: Halogenated thiazoles or thiazole derivatives with various substituents

Mechanism of Action

The mechanism of action of 2,2’-Bithiazole derivatives, such as bleomycins, involves the binding to DNA and the generation of free radicals, leading to DNA strand breaks . The molecular targets include DNA and various enzymes involved in DNA repair and replication. The pathways involved often include oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4’-Bithiazole: Found in bleomycins and has similar DNA-binding properties.

    2,5’-Bithiazole: Present in cystothiazoles and exhibits different biological activities.

    Benzothiazole: Contains a benzene ring fused to a thiazole ring and is used in various industrial applications.

Uniqueness

2,2’-Bithiazole is unique due to its planar structure and the ability to form a variety of coordination complexes . Its derivatives are particularly significant in medicinal chemistry for their role in cancer treatment and other therapeutic applications .

Properties

IUPAC Name

2-(1,3-thiazol-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S2/c1-3-9-5(7-1)6-8-2-4-10-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSLWFZHCONMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902751
Record name NoName_3303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-bromothiazole (2.85 g, 17.4 mmol), 2-(tributylstannyl)thiazole (5.00 g, 13.4 mmol) and tetrakistriphenylphosphine palladium (0.77 g, 0.67 mmol) in toluene (120 mL) was degassed under vacuum for several minutes, backfilled with nitrogen and heated in a sealed pressure vessel at 125° C. for 48 h. The crude reaction mixture was concentrated and the residue was purified by column chromatography (0 to 30% ethyl acetate/hexanes) to yield 2,2′-bithiazole (2.21 g, 12.5 mmol, 93% yield) as a white solid.
Quantity
2.85 g
Type
reactant
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5 g
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[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
0.77 g
Type
reactant
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120 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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